molecular formula C15H11N7O2S B2451152 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1396805-45-0

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2451152
CAS No.: 1396805-45-0
M. Wt: 353.36
InChI Key: YMYDCMZBPSTMAX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a tetrazole ring and a thiadiazole ring. Tetrazoles are a class of compounds that have been widely studied due to their broad range of biological activities . Thiadiazoles are also known for their diverse biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrazole and thiadiazole rings, along with the phenyl and carboxamide groups. These functional groups would likely confer specific chemical properties to the molecule, such as its reactivity, polarity, and potential for hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tetrazole and thiadiazole rings, as well as the carboxamide group, could potentially undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tetrazole and thiadiazole rings could contribute to its acidity and basicity, while the phenyl and carboxamide groups could influence its polarity and solubility .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed various methods to synthesize compounds containing the thiadiazole moiety, given its significance in medicinal chemistry. For example, Kohara et al. (1996) explored the synthesis and angiotensin II receptor antagonistic activities of benzimidazole derivatives bearing acidic heterocycles, showcasing the compound's potential as a bioisostere for tetrazole rings in angiotensin II receptor antagonists (Kohara et al., 1996). This study highlights the compound's utility in designing nonpeptide angiotensin II receptor antagonists, indicating its potential application in hypertension management.

Anticancer Activity

Compounds with the thiadiazole scaffold have been investigated for their anticancer properties. Tiwari et al. (2017) conducted a study on the synthesis, anticancer evaluation, and docking study of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, finding promising anticancer activity against several human cancer cell lines (Tiwari et al., 2017). Ravinaik et al. (2021) further supported these findings by designing and synthesizing N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides with moderate to excellent anticancer activity, emphasizing the therapeutic potential of such compounds in cancer treatment (Ravinaik et al., 2021).

Photophysical Properties

Zhang et al. (2017) explored the synthesis and fluorescence characteristics of novel fluorescent N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles. Their findings revealed excellent photophysical properties like large Stokes shift, solid-state fluorescence, and aggregation-induced emission effect, suggesting applications in material science and molecular imaging (Zhang et al., 2017).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of thiadiazole derivatives have been a focus of several studies. Palkar et al. (2017) designed and synthesized novel analogs showing promising antibacterial activity against various pathogens, indicating their potential as antibacterial agents (Palkar et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Many tetrazole and thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor activities .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as detailed studies of its physical and chemical properties. Additionally, given the known biological activities of many tetrazole and thiadiazole derivatives, it would be interesting to investigate the potential biological activities of this compound .

Properties

IUPAC Name

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N7O2S/c1-21-15(24)22(20-19-21)11-5-3-10(4-6-11)16-14(23)9-2-7-12-13(8-9)18-25-17-12/h2-8H,1H3,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYDCMZBPSTMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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